
5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% (5-BTMP) is a chemical compound used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 105-106°C, and is soluble in water, alcohol, and ether. 5-BTMP is used in a wide range of research applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Mechanism of Action
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is known that 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is a reversible inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 leads to a decrease in the production of prostaglandins, which can have a variety of effects on the body, including anti-inflammatory, analgesic, and anti-platelet effects.
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% has a variety of biochemical and physiological effects. It is an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 leads to a decrease in the production of prostaglandins, which can have a variety of effects on the body, including anti-inflammatory, analgesic, and anti-platelet effects. Additionally, 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes. Inhibition of 5-LOX can lead to a decrease in the production of leukotrienes, which can have anti-inflammatory and anti-allergic effects.
Advantages and Limitations for Lab Experiments
5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be produced with a high degree of purity. Additionally, 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. For example, 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is not very soluble in water, and therefore may not be suitable for certain experiments. Additionally, the effects of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% may vary depending on the concentration used, and it may not be suitable for experiments that require precise control of the concentration of the compound.
Future Directions
There are several potential future directions for the use of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95%. One potential direction is the use of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% to study the effects of drugs and other compounds on biochemical and physiological processes. Additionally, 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% could be used to study the effects of various compounds on cells and organisms. Additionally, 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% could be used in the synthesis of novel compounds, such as pharmaceuticals, agrochemicals, and other compounds. Finally, 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% could be used to develop new methods of synthesis and new applications for the compound.
Synthesis Methods
5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is synthesized from 4-t-butylsulfamoylphenol, which is reacted with 3-trifluoromethylphenol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 150-160°C, and the resulting product is 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95%, with a purity of 95%.
Scientific Research Applications
5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds. 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is also used to study the mechanism of action of drugs and other compounds, as well as to study biochemical and physiological effects. Additionally, 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is used in laboratory experiments to study the effects of various compounds on cells and organisms.
properties
IUPAC Name |
N-tert-butyl-4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3S/c1-16(2,3)21-25(23,24)15-6-4-11(5-7-15)12-8-13(17(18,19)20)10-14(22)9-12/h4-10,21-22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXQKGFQGOIMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

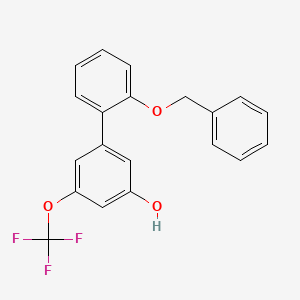
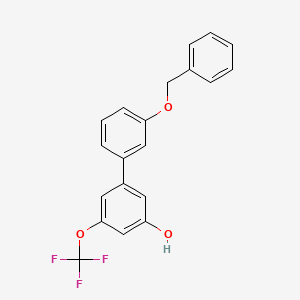
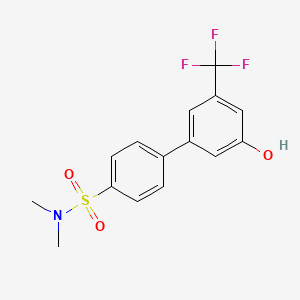
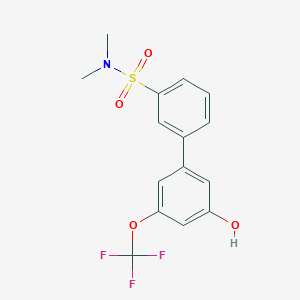

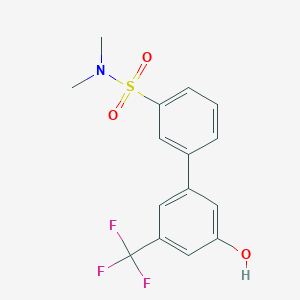

![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385082.png)
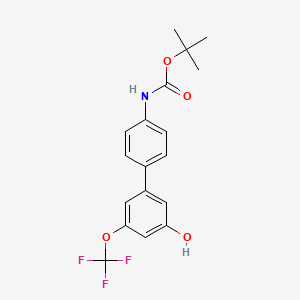
![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385098.png)


![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385126.png)
